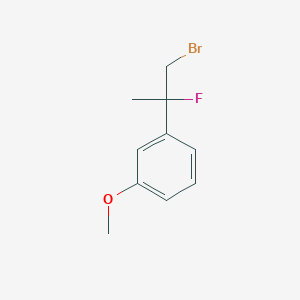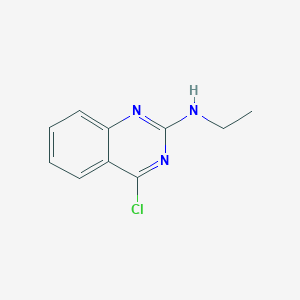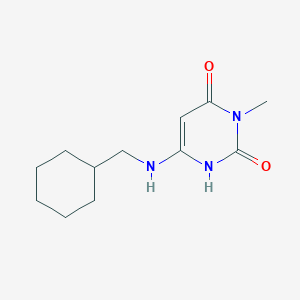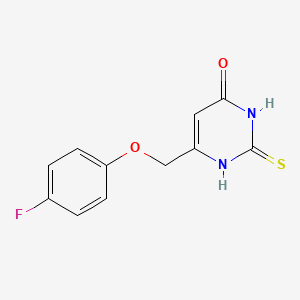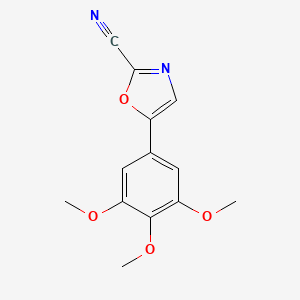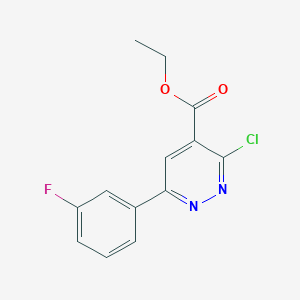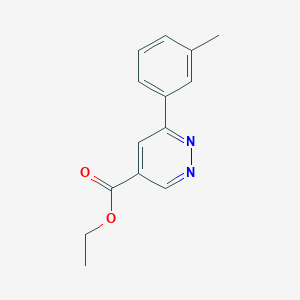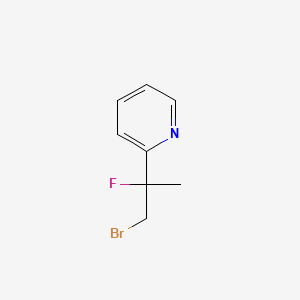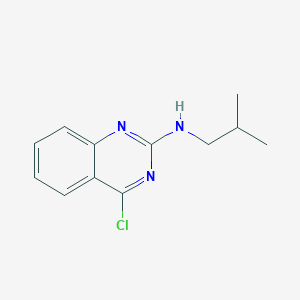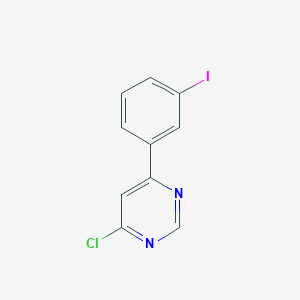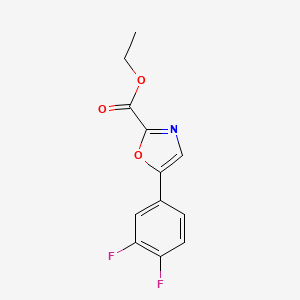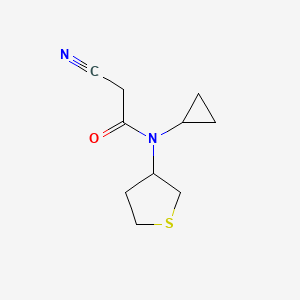
2-氰基-N-环丙基-N-(四氢噻吩-3-基)乙酰胺
描述
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide includes a cyano group, a cyclopropyl group, and a tetrahydrothiophenyl group, making it a unique and interesting molecule for various applications.
科学研究应用
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has several scientific research applications:
作用机制
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with its targets to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used extensively in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
生化分析
Biochemical Properties
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or modulating the activity of signaling molecules. For instance, thiophene derivatives, which include 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide, have been shown to exhibit a variety of biological effects, such as enzyme inhibition and receptor modulation .
Cellular Effects
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also influence gene expression by interacting with transcription factors or other regulatory proteins. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit sustained biological activity over extended periods, but their stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide within cells and tissues are critical for its biological effects. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and its overall efficacy.
Subcellular Localization
The subcellular localization of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted amines with alkyl cyanoacetates under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including 2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide, typically involves large-scale reactions using similar methods as described above. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity for industrial applications.
化学反应分析
Types of Reactions
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with different reagents to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound make it suitable for substitution reactions with bidentate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, amines, and active methylene reagents. Reaction conditions often involve heating, stirring, and the use of solvents like dimethylformamide (DMF) or acetic anhydride .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications in medicinal chemistry .
相似化合物的比较
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide core structure and are used in similar synthetic applications.
Thiophene Derivatives: Compounds containing the thiophene ring system, which exhibit various biological and industrial applications.
Uniqueness
2-cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is unique due to its combination of a cyclopropyl group and a tetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
属性
IUPAC Name |
2-cyano-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPBCKFQDFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)
